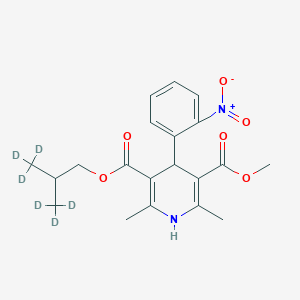

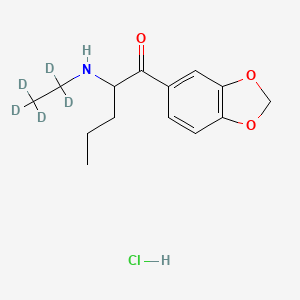

![molecular formula C16H16N4O8S B3025872 (6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1803240-98-3](/img/structure/B3025872.png)

(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Übersicht

Beschreibung

Cefuroxime-d3 is intended for use as an internal standard for the quantification of cefuroxime by GC- or LC-MS. Cefuroxime is a cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria including S. pyogenes, S. pneumoniae, S. viridans, E. coli, P. mirabilis, H. influenzae, and N. gonorrhoeae (mean MICs = 0.005-8.2 μg/ml). Like other cephalosporins, cefuroxime inhibits peptidoglycan crosslinking and bacterial cell wall synthesis. It is resistant to hydrolysis by bacterial β-lactamases, increasing its efficacy against β-lactamase-producing Gram-negative bacteria. Cefuroxime is protective against Gram-positive and Gram-negative infections in vivo with mean ED50 values ranging from 2 to 35 and 1 to 55 mg/kg, in mice and rats, respectively. Formulations containing cefuroxime have been used to treat urinary tract infections.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of Benzhydryl Derivatives : The compound was synthesized from 7-amino cephalosporanic acid through hydrolyzing, amino protection, and esterification processes, achieving an 84.6% yield. This synthesis process is characterized by IR and 1HNMR techniques (Deng Fu-li, 2007).

Cephem Derivatives for ADEPT Approaches : Another synthesis reports the creation of a new cephalosporin derivative. This compound is notable for its potential as a carrier for a wide range of drugs containing an amino group. The study also details the synthesis of an antimalarial primaquine prodrug and their NMR characterizations (Lorena Blau et al., 2008).

Synthesis of Novel β-Lactam Derivative : Research includes the synthesis of a novel β-Lactam derivative, which demonstrated significant in vitro antibacterial activity against various bacteria (Sarita Shrivastava et al., 2014).

Antibacterial and Biological Activity

Antibacterial Activity of New C-3-Modified Carbapenems : A study synthesized new C-3 modified carbapenems, with some compounds showing superior activity against various microorganisms compared to known drugs like Meropenem and Cilapenem (Z. R. Valiullina et al., 2019).

Cephradine Schiff Bases as Enzyme Inhibitors : This study synthesized Schiff bases of cephradine and tested them for antioxidant, acetylcholinesterase, and butyrylcholinesterase inhibition. Two compounds showed promising results against AChE, and the entire series exhibited significant DPPH scavenging activity (Quratulain et al., 2021).

Characterization and Analysis

Characterization of Impurities in Cefdinir : Research focused on isolating and characterizing impurities in Cefdinir, a related compound, using HPLC and spectral data (K. Rao et al., 2007).

Electrochemical Evaluation of Cephalothin as Corrosion Inhibitor : A study evaluated cephalothin's efficiency as a corrosion inhibitor for steel in acidic conditions. The mechanism involves the blockage of the steel surface by inhibitor molecules (J. Aldana-González et al., 2015).

Pharmacokinetics and Drug Delivery

Pharmacokinetic Study of Cefixime : An LC-MS-MS method was developed to determine cefixime in human plasma, facilitating the evaluation of pharmacokinetic profiles of cefixime capsule in healthy volunteers (Fang Meng et al., 2005).

Production of Spherical Agglomerates of Cephalosporin Antibiotic Crystals : This study involved the crystallization of a cephalosporin antibiotic and developing a drug for injection. The spherical agglomerates showed good filtration property, indicating potential for improved drug delivery (K. Machiya et al., 2008).

Eigenschaften

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-QDGUUNGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)